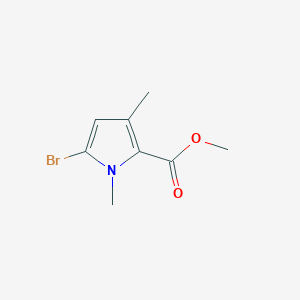
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring, a pyrazole ring, and a pyrrolidine carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling of the Rings: The imidazole and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Formation of the Pyrrolidine Carboxamide Group: The final step involves the formation of the pyrrolidine carboxamide group through the reaction of a suitable amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Aplicaciones Científicas De Investigación
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide: Unique due to its specific combination of imidazole, pyrazole, and pyrrolidine carboxamide groups.
This compound: Similar in structure but may differ in the position or type of substituents on the rings.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H20N6O |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(2S)-1-(1H-imidazol-5-ylmethyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H20N6O/c25-18(17-6-2-8-23(17)12-15-11-19-13-20-15)22-14-4-1-5-16(10-14)24-9-3-7-21-24/h1,3-5,7,9-11,13,17H,2,6,8,12H2,(H,19,20)(H,22,25)/t17-/m0/s1 |
Clave InChI |
URCYBAJOSOZILR-KRWDZBQOSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CC2=CN=CN2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
SMILES canónico |
C1CC(N(C1)CC2=CN=CN2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B13010878.png)
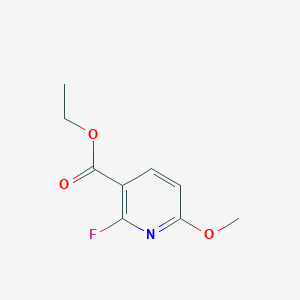
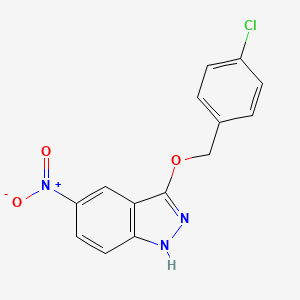
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
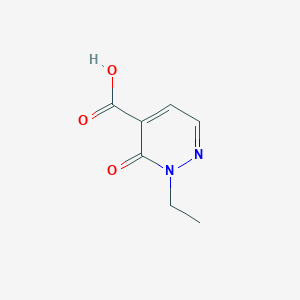
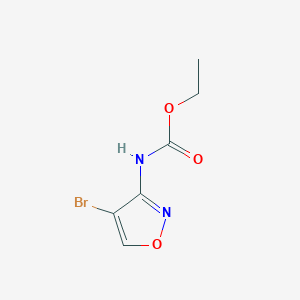
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
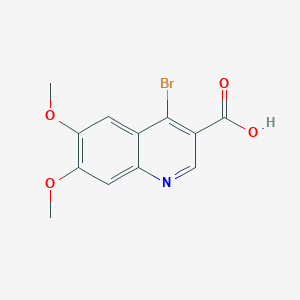
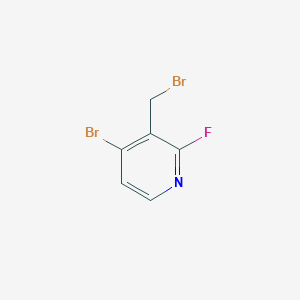
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
